molecular formula C8H8BrNO3 B1521084 1-(5-Bromo-2-nitrophenyl)ethanol CAS No. 1020575-89-6

1-(5-Bromo-2-nitrophenyl)ethanol

Cat. No. B1521084
CAS RN: 1020575-89-6
M. Wt: 246.06 g/mol
InChI Key: QVXFCFXDPDWGNG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)ethanol, also known as 5-bromo-2-nitrobenzyl alcohol, is an aromatic compound with a wide range of scientific applications. It is a colorless liquid with a sweet, pungent odor and a melting point of 13.5°C. It is soluble in water, alcohol, and most organic solvents. This compound has been extensively studied in the past few decades due to its unique properties and potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Nanofiltration in Pharmaceutical Compound Recovery

1-(5-Bromo-2-nitrophenyl)ethanol, referred to as G-1, has been researched in the context of pharmaceutical compound recovery. Nanofiltration (NF) has been used to recover G-1 from ethanol solutions, which is significant for closing the production cycle of this compound. The study achieved around 90% recovery of G-1 using self-made membranes and commercial NF270 membranes, demonstrating the viability of NF for G-1 recovery in both technical and economic terms (Martínez et al., 2012).

Synthesis of β-Adrenergic Blockers

The compound has been utilized in the synthesis of important β-adrenergic receptor-blocking drugs. (R)-nifenalol and (S)-sotalol, two β-adrenergic blockers, were synthesized using a highly efficient enzymatic transesterification reaction of (±)-2-bromo-1-(4-nitrophenyl)ethanol. This synthesis method proved to be the most efficient among various approaches, highlighting its importance in pharmaceutical applications (Kapoor et al., 2005).

Impact on Chemistry of Adrenergic Agents

1-(5-Bromo-2-nitrophenyl)ethanol has played a role in the synthesis of new adrenergic agents. The compound was resolved through enantioselective lipase-catalysed reactions, demonstrating its significance in the development of novel adrenergic drugs. This application underscores its utility in medicinal chemistry and drug development (Conde et al., 1998).

Role in Organic Synthesis and Chemical Reactions

The compound has been implicated in various organic synthesis processes and chemical reactions. For instance, it has been used in the preparation of different molecular complexes, as seen in the study of its crystal structure involving ethanol (Kochetov et al., 2007). Additionally, it has been a subject of study in the kinetics and mechanisms of substitution reactions, contributing to a deeper understanding of chemical reaction dynamics (Castro et al., 2001).

properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFCFXDPDWGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662756
Record name 1-(5-Bromo-2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-nitrophenyl)ethanol

CAS RN

1020575-89-6
Record name 1-(5-Bromo-2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-4-nitro-bromobenzene was placed in a 100 mL two-neck round-bottomed flask and dissolved in 30 mL of a solvent (ether), and then sodium borohydride was slowly added dropwise thereto in an ice bath. The reaction mixture was stirred at room temperature for 2 hours. After the completion of the reaction was confirmed by TLC, 5 mL of water was added to terminate the reaction and the precipitate was filtered off. The filtrate was washed twice with 30 mL of a sodium chloride solution, dried over anhydrous sodium sulfate, distilled under reduced pressure and purified by silica gel column chromatography (hexane/EtOAc=2/1) to obtain the desired 1-(5-bromo-2-nitrophenyl)ethanol as a yellow oil (71%).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step Three
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Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In an ice bath, about 10 mmols of 3-acetyl-4-nitro-bromobenzene was put into a 100 mL two-neck round flask, dissolved in about 30 mL solvent ether, and sodium borohydride was gradually added. The solution was stirred at room temperature for about 2 hours. After confirming reaction completion using TLC, reaction was completed by using about 5 mL water. The precipitate was filtered, and the filtered solution was washed twice with sodium chloride solution (about 30 mL). Then the washed solution was dried with sodium sulfate anhydride, and distilled under reduced pressure. Then, 1-(5-bromo-2-nitrophenyl)ethanol was obtained in a form of about 71% yellow oil using silica gel column chromatography (Hexane/EtOAc=2/1).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl magnesium bromide (7.97 mL of 3.0 M in tetrahydrofuran, 23.91 mmol) was added dropwise to 5-bromo-2-nitro-benzaldehyde (5.00 g, 21.73 mmol) in tetrahydrofuran (72 mL) at −78° C. After the addition was complete, the reaction was stirred for 15 min at −78° C. Then, the mixture was quenched with water and diethyl ether was added. The reaction was allowed to warm to room temperature and 10% citric acid solution was added. The layers were separated and the organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:7 ethyl acetate:hexanes to give 1.68 g (31%) of 1-(5-bromo-2-nitrophenyl)-ethanol as a solid. 1H NMR (400 MHz, d6-DMSO): δ 7.95 (d, J=2 Hz, 1H), 7.87 (d, J=9 Hz, 1H), 7.71 (dd, J=9, 2 Hz, 1H), 5.64 (d, J=4 Hz, 1H), 5.16-5.09 (m, 1H), 1.36 (d, J=6 Hz, 3H).
Quantity
7.97 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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